molecular formula C17H12ClFN6O B2611271 1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892775-72-3

1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2611271
CAS No.: 892775-72-3
M. Wt: 370.77
InChI Key: DSEAQLPJSNGWJW-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 3-chloro-4-fluorophenyl group and at the 4-position with a 3-(4-methylphenyl)-1,2,4-oxadiazole moiety. Its molecular complexity arises from the combination of halogenated aromatic rings and heterocyclic systems, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN6O/c1-9-2-4-10(5-3-9)16-21-17(26-23-16)14-15(20)25(24-22-14)11-6-7-13(19)12(18)8-11/h2-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEAQLPJSNGWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the structural features of triazoles and oxadiazoles. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in the field of cancer research.

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as an anticancer agent. The oxadiazole moiety is known to exhibit various pharmacological effects, including:

  • Anticancer Activity: Many derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition: The compound may act by inhibiting key enzymes involved in cancer progression such as telomerase and histone deacetylases (HDAC) .

Research indicates that compounds containing oxadiazole structures can inhibit multiple biological targets:

  • Telomerase Inhibition: Telomerase is crucial for the proliferation of cancer cells. Inhibition leads to reduced cell viability and induces apoptosis.
  • HDAC Inhibition: Histone deacetylases play a role in gene expression regulation; their inhibition can reactivate tumor suppressor genes.
  • Topoisomerase Inhibition: This enzyme is vital for DNA replication and repair; inhibiting it can lead to DNA damage in rapidly dividing cells.

Anticancer Studies

A study highlighted the effectiveness of oxadiazole derivatives against various cancer cell lines:

  • Cytotoxicity Assays: The compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, demonstrating its potential as a lead compound for further development .
Cell LineIC50 Value (µM)Reference Compound IC50 (µM)
MCF-70.481.93
HCT-1160.782.84

Molecular Docking Studies

Molecular docking studies have suggested strong interactions between the compound and target proteins, indicating its potential efficacy as an anticancer drug. The binding affinities were comparable to known inhibitors .

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the anticancer properties of compounds related to 1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine. For instance:

  • In Vitro Studies : The compound has been evaluated against various cancer cell lines. Preliminary results indicate significant growth inhibition rates, suggesting its potential as an anticancer agent. For example, compounds with similar structures showed mean GI50 values of approximately 15.72 μM against human tumor cells .
  • Mechanism of Action : The mechanism underlying the anticancer effects is believed to involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. The triazole and oxadiazole rings are known for their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Synthesis of Novel Materials

The unique structure of this compound allows it to be utilized in the synthesis of advanced materials.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research has shown that incorporating triazole derivatives into polymers can improve their resistance to thermal degradation .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityThe compound inhibited cell growth in multiple cancer lines with an average inhibition rate of over 50% at specific concentrations .
Study 2Antimicrobial PropertiesDemonstrated effectiveness against bacterial strains commonly associated with infections .
Study 3Material EnhancementImproved thermal stability in polymer composites when integrated with triazole derivatives .

Comparison with Similar Compounds

Research Implications

  • Synthetic Accessibility : Microwave-assisted azide-alkyne cycloadditions () and Buchwald–Hartwig reactions () are viable for triazole synthesis.
  • Biological Relevance : Halogenated and fluorinated groups enhance target binding and metabolic stability, as seen in SARS-CoV-2 inhibitors ().
  • Structural Insights : Crystallographic tools like SHELXL () and WinGX () are critical for confirming molecular geometries.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

  • Methodology : The synthesis typically involves sequential coupling reactions. First, construct the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under microwave irradiation (reduces reaction time by ~50% compared to conventional heating) . Next, the 1,2,3-triazole core can be assembled using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 3-chloro-4-fluoro-substituted aryl azide. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound. Key challenges include optimizing regioselectivity in triazole formation and avoiding side reactions from halogenated substituents.

Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent system like DCM/hexane. Data collection at 173 K (to minimize thermal motion) with Mo-Kα radiation (λ = 0.71073 Å) yields high-resolution data. Refinement via SHELXL (v.2018/3) includes anisotropic displacement parameters for non-H atoms and riding models for H atoms. Key metrics: R-factor < 0.05, wR₂ < 0.15, and a data-to-parameter ratio > 15:1 . Visualization tools like ORTEP (WinGX suite) illustrate anisotropic displacement ellipsoids and hydrogen-bonding networks .

Q. What analytical techniques are critical for characterizing purity and stability?

  • Methodology :

  • HPLC-MS : Use a C18 column (5 µm, 4.6 × 150 mm) with a water/acetonitrile gradient (0.1% formic acid). Retention time (~8.2 min) and m/z ([M+H]⁺ = 428.1) confirm identity.
  • NMR : ¹H/¹³C NMR in DMSO-d₆. Key signals: δ ~8.1 ppm (triazole C-H), δ ~7.8–7.2 ppm (aromatic protons), δ ~2.5 ppm (methyl group on oxadiazole ring).
  • TGA/DSC : Assess thermal stability (decomposition >250°C indicates suitability for high-temperature reactions).

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The fluorophenyl group enhances binding affinity via halogen bonding (e.g., with Tyr-823 in a kinase active site).
  • QSAR Modeling : Train models on analogues (e.g., triazole-oxadiazole hybrids) to predict logP (<3.5 for blood-brain barrier penetration) and pKa (~7.4 for solubility). Substituent effects: Electron-withdrawing groups (Cl, F) improve metabolic stability but may reduce solubility .
  • MD Simulations : Simulate 100-ns trajectories in explicit solvent to assess conformational flexibility of the oxadiazole-triazole linkage.

Q. What strategies resolve contradictions in SAR data between in vitro and in vivo assays?

  • Methodology :

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat). LC-HRMS detects metabolites (e.g., oxidative defluorination at the 4-position).
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., >90% binding explains reduced in vivo efficacy).
  • Prodrug Design : Mask polar groups (e.g., amine on triazole) with acetyl or PEGylated moieties to improve bioavailability .

Q. How can reaction fundamentals and reactor design improve scalability for analogues?

  • Methodology :

  • Flow Chemistry : Optimize CuAAC in a continuous-flow reactor (residence time <10 min, 80°C) to enhance yield (>85%) and reduce metal contamination .
  • DoE (Design of Experiments) : Apply Taguchi methods to variables (temperature, catalyst loading, solvent ratio). Pareto charts identify critical factors (e.g., solvent polarity affects regioselectivity).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

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